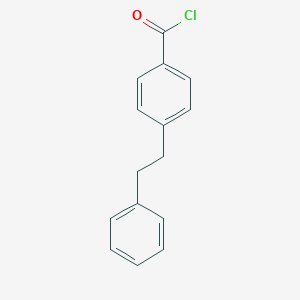![molecular formula C27H46O5 B068041 2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane CAS No. 172883-29-3](/img/structure/B68041.png)
2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane, also known as Pentaerythritol Tetranitrate (PETN), is a white crystalline powder that is commonly used as an explosive. PETN has been in use for over a century and has been extensively studied for its chemical and physical properties. In recent years, PETN has gained attention in the scientific community for its potential medical applications.
Mécanisme D'action
PETN works by releasing nitric oxide (NO) in the body, which causes vasodilation. NO is a potent vasodilator that relaxes smooth muscle cells in blood vessels, allowing for increased blood flow. PETN also has anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis.
Biochemical and Physiological Effects
PETN has been shown to have a number of biochemical and physiological effects. PETN has been shown to increase blood flow and oxygen delivery to tissues, which can be beneficial in treating conditions such as angina and heart failure. PETN has also been shown to have anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis. In addition, PETN has been shown to have anti-tumor properties, which can be beneficial in treating cancer.
Avantages Et Limitations Des Expériences En Laboratoire
PETN has a number of advantages and limitations for lab experiments. PETN is a relatively stable compound that can be easily synthesized and purified. PETN is also highly soluble in water, which makes it easy to work with in lab experiments. However, PETN is highly explosive and can be dangerous to work with. Special precautions must be taken when handling PETN in lab experiments to ensure safety.
Orientations Futures
There are a number of future directions for research on PETN. One area of research is the development of new medical applications for PETN. PETN has shown promise in treating conditions such as angina, heart failure, erectile dysfunction, and cancer, and further research is needed to fully explore these potential applications. Another area of research is the development of new synthesis methods for PETN. Current methods for synthesizing PETN are complex and require careful control of reaction conditions, and new methods may be developed to simplify the process. Finally, further research is needed to fully understand the biochemical and physiological effects of PETN, particularly in the context of its potential medical applications.
Méthodes De Synthèse
PETN can be synthesized through the reaction of pentaerythritol with nitric acid in the presence of sulfuric acid. The reaction produces PETN as a white crystalline solid, which can be further purified through recrystallization. The synthesis of PETN is a complex process that requires careful control of temperature, pressure, and reaction conditions.
Applications De Recherche Scientifique
PETN has been extensively studied for its potential medical applications. PETN has been shown to have vasodilatory effects, which can be beneficial in treating conditions such as angina and heart failure. PETN has also been studied for its potential use as a treatment for erectile dysfunction. In addition, PETN has been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties.
Propriétés
Numéro CAS |
172883-29-3 |
|---|---|
Formule moléculaire |
C27H46O5 |
Poids moléculaire |
450.7 g/mol |
Nom IUPAC |
2,6,13,16,19-pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane |
InChI |
InChI=1S/C27H46O5/c1-5-14-26-15-6-2-11-24(26,10-1)29-18-9-19-30-25-12-3-7-16-27(25,17-8-4-13-25)32-23-21-28-20-22-31-26/h1-23H2 |
Clé InChI |
ISSCXMQDZJDLSO-UHFFFAOYSA-N |
SMILES |
C1CCC23CCCCC2(C1)OCCCOC45CCCCC4(CCCC5)OCCOCCO3 |
SMILES canonique |
C1CCC23CCCCC2(C1)OCCCOC45CCCCC4(CCCC5)OCCOCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




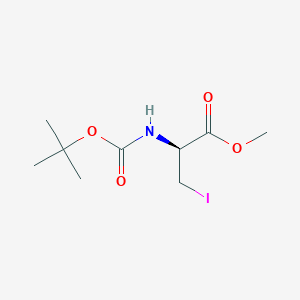
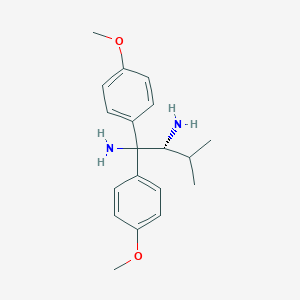

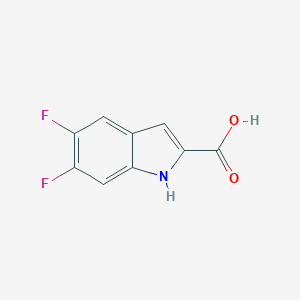

![1-Boc-octahydropyrrolo[3,4-b]pyridine](/img/structure/B67971.png)
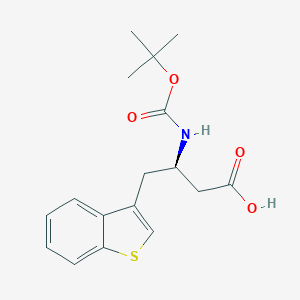
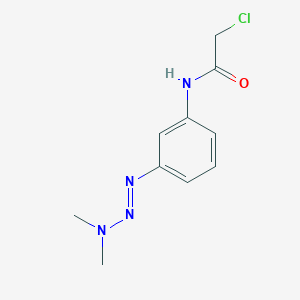
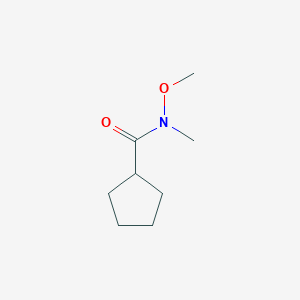
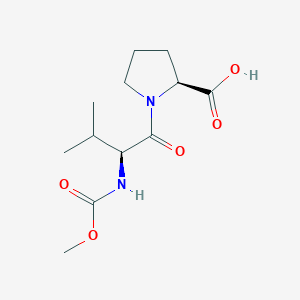
![(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B67980.png)

